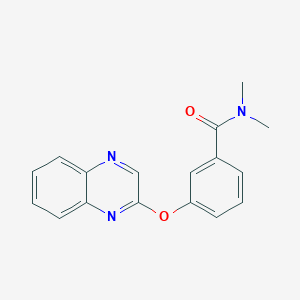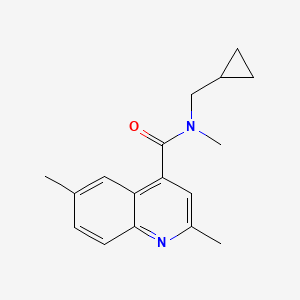![molecular formula C16H27N3O2S B7527937 N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide](/img/structure/B7527937.png)
N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide, also known as BQ-123, is a selective endothelin receptor antagonist. It was first synthesized in the 1990s and has since been used extensively in scientific research.
Mechanism of Action
N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide selectively blocks the endothelin type A receptor (ETA), which is responsible for vasoconstriction, cell proliferation, and inflammation. By blocking ETA, N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide can reduce blood pressure, improve cardiac function, and inhibit tumor growth. N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide does not affect the endothelin type B receptor (ETB), which is responsible for vasodilation and clearance of endothelin from the circulation.
Biochemical and Physiological Effects:
N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide has been shown to have several biochemical and physiological effects in various animal models and human studies. These include:
- Reduction of blood pressure and improvement of cardiac function in patients with heart failure and hypertension.
- Inhibition of tumor growth and metastasis in various cancer models.
- Attenuation of inflammation and oxidative stress in animal models of sepsis, acute lung injury, and diabetic nephropathy.
- Improvement of endothelial function and vascular remodeling in animal models of pulmonary hypertension and atherosclerosis.
Advantages and Limitations for Lab Experiments
N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide has several advantages for lab experiments, including its high selectivity for ETA, its stable chemical structure, and its availability from commercial sources. However, N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide also has some limitations, including its relatively high cost, its limited solubility in aqueous solutions, and its potential toxicity at high doses.
Future Directions
There are several future directions for research on N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide and endothelin receptors. These include:
- Development of more selective and potent ETA antagonists for clinical use.
- Investigation of the role of ETB receptors in various physiological and pathological conditions.
- Exploration of the crosstalk between endothelin receptors and other signaling pathways, such as the renin-angiotensin system and the nitric oxide pathway.
- Identification of biomarkers for predicting the response to ETA antagonists in different patient populations.
- Evaluation of the long-term safety and efficacy of ETA antagonists in clinical trials.
Synthesis Methods
N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide is synthesized by reacting N-tert-butyloxycarbonyl-L-phenylalanine with 1,2-diaminobutane in the presence of dicyclohexylcarbodiimide. The resulting intermediate is then reacted with ethanesulfonyl chloride to form N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide.
Scientific Research Applications
N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide is primarily used in scientific research to study the role of endothelin receptors in various physiological and pathological conditions. Endothelin is a peptide that plays a key role in regulating blood pressure, vascular tone, and inflammation. Endothelin receptors are expressed in various tissues and organs, and their activation has been implicated in the pathogenesis of several diseases, including hypertension, heart failure, pulmonary hypertension, and cancer.
properties
IUPAC Name |
N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2S/c1-3-22(20,21)17-15(2)9-10-18-11-13-19(14-12-18)16-7-5-4-6-8-16/h4-8,15,17H,3,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWUPUPDDGNABN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC(C)CCN1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[1-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]piperidin-2-yl]acetate](/img/structure/B7527865.png)
![4-[[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]sulfamoyl]benzoic acid](/img/structure/B7527895.png)

![2-[4-(2-chlorobenzoyl)-1,4-diazepan-1-yl]-N-cyclopentylpropanamide](/img/structure/B7527907.png)

![2-(hexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-yl)quinoxaline](/img/structure/B7527912.png)
![6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B7527921.png)

![1-[(5-Butyl-1,2,4-oxadiazol-3-yl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7527933.png)

![3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl-(2-tert-butyl-1,3-thiazol-5-yl)methanone](/img/structure/B7527957.png)
